molecular formula C12H11NO3 B8197422 ethyl 5-oxo-1H-quinoline-3-carboxylate

ethyl 5-oxo-1H-quinoline-3-carboxylate

Cat. No.: B8197422
M. Wt: 217.22 g/mol
InChI Key: XHZJYQVZJABDST-UHFFFAOYSA-N
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Description

ethyl 5-oxo-1H-quinoline-3-carboxylate is a chemical compound with unique properties and applications in various fields. This compound has garnered attention due to its potential uses in scientific research, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance.

Preparation Methods

The synthesis of ethyl 5-oxo-1H-quinoline-3-carboxylate involves specific routes and reaction conditions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity. Detailed synthetic routes and conditions are essential for reproducibility and scalability in industrial applications.

Chemical Reactions Analysis

ethyl 5-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific catalysts, solvents, and temperature controls. The major products formed from these reactions depend on the reaction type and conditions. Understanding these reactions is crucial for its application in different fields.

Scientific Research Applications

ethyl 5-oxo-1H-quinoline-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, its potential therapeutic effects are explored for treating specific conditions. Industrial applications include its use in manufacturing processes and product formulations. The versatility of this compound makes it valuable in multiple research domains.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, modulating their activity. Understanding the molecular targets and pathways involved can provide insights into its therapeutic potential and guide further research.

Comparison with Similar Compounds

ethyl 5-oxo-1H-quinoline-3-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. Comparing their properties, reactivity, and applications can help identify the distinct advantages of this compound. This comparison can also guide the selection of appropriate compounds for specific research or industrial purposes.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its synthesis, reactions, and applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds can further enhance its utility and application in different domains.

Properties

IUPAC Name

ethyl 5-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h3-7,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZJYQVZJABDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CNC2=CC=CC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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